Di-p-tolyl-phosphate-d14
Description
Properties
Molecular Formula |
C₁₄HD₁₄O₄P |
|---|---|
Molecular Weight |
292.33 |
Synonyms |
Bis(4-methylphenyl) Ester Phosphoric Acid-d14; Di-p-tolyl Ester Phosphoric Acid-d14; p-Tolyl Phosphate ((C7H7O)2(HO)PO)-d14; Bis(4-methylphenyl) Phosphate-d14; Bis(p-tolyl) phosphate-d14; Di-p-tolyl Hydrogen Phosphate-d14 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Analytical Challenge of Emerging Contaminants
An In-depth Technical Guide to Di-p-tolyl-phosphate-d14: The Internal Standard of Choice for Quantifying Organophosphate Flame Retardant Exposure
In the wake of global restrictions on polybrominated diphenyl ethers (PBDEs), organophosphate flame retardants (OPFRs) have become ubiquitous additives in a vast array of consumer products, from electronics and furniture to building materials.[1][2] This widespread use has led to persistent human exposure, raising significant health concerns. Assessing this exposure is paramount and is typically achieved by monitoring urinary metabolites of OPFRs.[3][4] Di-p-tolyl phosphate (DPT) is a key metabolite of several commercially important triaryl phosphates, including tri-p-cresyl phosphate.[5][6]
However, the accurate quantification of trace-level metabolites like DPT in complex biological matrices such as urine is a formidable analytical challenge. Sample loss during preparation, instrument variability, and matrix-induced signal suppression or enhancement can introduce significant error, compromising data integrity. To overcome these obstacles, the principle of isotope dilution mass spectrometry is employed, utilizing a stable isotope-labeled internal standard. This guide provides a comprehensive technical overview of Di-p-tolyl-phosphate-d14 (DPT-d14), the deuterated analog of DPT, and its critical role in generating robust, reliable, and defensible data in human biomonitoring studies.
Part 1: Physicochemical Profile of Di-p-tolyl-phosphate-d14
Di-p-tolyl-phosphate-d14 is a synthetic molecule where fourteen hydrogen atoms in the native DPT structure have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic substitution renders it distinguishable by mass spectrometry while preserving near-identical chemical and physical properties to the target analyte.
| Property | Value | Source(s) |
| Chemical Name | bis[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl] hydrogen phosphate | [7] |
| Synonyms | Bis(4-methylphenyl) Ester Phosphoric Acid-d14, DPT-d14 | [7][8] |
| CAS Number | 2514953-39-8 | [5][7][9] |
| Molecular Formula | C₁₄HD₁₄O₄P | [5] |
| Molecular Weight | Approx. 292.33 g/mol | [5][10] |
| Appearance | White to Off-White Solid | [5] |
| Purity | Typically >95% (HPLC) | [7] |
| Storage Conditions | -20°C | [7] |
| Unlabeled CAS | 843-24-3 (for Di-p-tolyl-phosphate) | [6][7][11] |
Part 2: The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The utility of DPT-d14 is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS), which is the gold standard for quantitative analysis.[12] As a Senior Application Scientist, I cannot overstate the importance of this technique for ensuring data trustworthiness. A precisely known quantity of the deuterated internal standard (DPT-d14) is added to every sample at the very beginning of the analytical workflow. Because DPT-d14 is chemically and physically almost identical to the native DPT, it experiences the same fate throughout the entire process—from extraction and cleanup to chromatographic separation and ionization.[13][14]
Any loss of the target analyte during sample preparation is perfectly mirrored by a proportional loss of the internal standard. Similarly, any signal suppression in the mass spectrometer's ion source affects both molecules equally.[15] Consequently, while the absolute signal intensity may vary, the ratio of the analyte signal to the internal standard signal remains constant and directly proportional to the analyte's concentration.[12] This normalization is the key to correcting for variations and achieving unparalleled accuracy and precision.[13][16]
Part 3: Biological Context - The Metabolic Origin of Di-p-tolyl Phosphate
DPT-d14 serves as a surrogate for DPT, which is not typically ingested directly. Instead, DPT is a diaryl phosphate metabolite formed in the body following exposure to parent triaryl phosphate esters.[1] One of the primary precursors is Tri-p-cresyl phosphate (TpCP), a common OPFR. The metabolic process involves the enzymatic cleavage of one of the p-tolyl ester linkages from the parent molecule, yielding the more water-soluble DPT, which can then be excreted in urine. Understanding this pathway is crucial for interpreting biomonitoring data, as the presence of DPT confirms exposure to its parent OPFRs.
Part 4: A Self-Validating Protocol for DPT Quantification in Urine
This section outlines a robust, field-proven methodology for the quantification of DPT in human urine using DPT-d14 as an internal standard. The inclusion of the standard at the initial step ensures the protocol is a self-validating system, where the final ratio inherently accounts for procedural inconsistencies.
Experimental Workflow Visualization
Detailed Step-by-Step Methodology
1. Reagents and Materials:
-
Di-p-tolyl-phosphate-d14 (DPT-d14) internal standard solution (e.g., 1 µg/mL in methanol).
-
Native Di-p-tolyl-phosphate (DPT) calibration standards.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Ammonium acetate.
-
β-glucuronidase enzyme solution (from E. coli).
-
Mixed-mode solid-phase extraction (SPE) cartridges.
-
Centrifuge tubes, autosampler vials.
2. Sample Preparation Protocol:
-
Aliquoting: Pipette 1.0 mL of each urine sample, calibration standard, and quality control (QC) sample into a labeled 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the DPT-d14 internal standard solution to every tube (samples, standards, and QCs). The causality here is critical: spiking at this initial stage ensures the standard tracks the analyte through every subsequent step.
-
Hydrolysis: Add 1.0 mL of ammonium acetate buffer followed by 20 µL of β-glucuronidase. Vortex briefly and incubate at 37°C for 4 hours. This step is essential to cleave glucuronide conjugates, ensuring the measurement of total DPT (free + conjugated).
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Load the entire hydrolyzed sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the analytes (DPT and DPT-d14) with 3 mL of methanol into a clean collection tube.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for analysis.
Instrumental Analysis: LC-MS/MS Parameters
The separation and detection are performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Table 1: Suggested Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Table 2: Suggested Mass Spectrometry (MS/MS) Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Monitoring Mode | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (Q1) | Product Ion (Q2) | | DPT | m/z 277.1 | m/z 183.0 | | DPT-d14 (IS) | m/z 291.1 | m/z 195.0 |
Note: The specific m/z transitions should be optimized for the instrument in use. The choice of MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pathway for each compound, ensuring that the signal is truly from the analyte of interest.
Conclusion
Di-p-tolyl-phosphate-d14 is not merely a chemical reagent; it is an enabling tool for scientific integrity in the fields of toxicology and environmental health. Its application via isotope dilution mass spectrometry provides a self-validating system that corrects for the inherent variability of analyzing complex biological samples. By ensuring the highest degree of accuracy and precision, the use of DPT-d14 allows researchers and regulatory bodies to confidently assess human exposure to OPFRs, conduct meaningful epidemiological studies, and ultimately make informed decisions to protect public health.
References
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Chromatographia. [Link]
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Urinary Metabolites of Organophosphate Flame Retardants: Temporal Variability and Correlations with House Dust Concentrations. Environmental Health Perspectives. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Chiron. [Link]
-
Di-p-tolyl-phosphate-d14. Pharmaffiliates. [Link]
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Di-o-tolyl-phosphate-d14. PubChem, National Institutes of Health. [Link]
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Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects. Frontiers in Public Health. [Link]
-
Metabolites of organophosphate ester flame retardants in urine from Shanghai, China. Environmental Sciences Europe. [Link]
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Urinary Metabolites of Organophosphate Flame Retardants and Their Variability in Pregnant Women. Environmental Health Perspectives. [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
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Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects. PubMed Central, National Institutes of Health. [Link]
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The Value of Deuterated Internal Standards. KCAS Bio. [Link]
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Diphenyl tolyl phosphate CAS# 26444-49-5. Green-Mountain Chem. [Link]
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Di-p-tolyl-phosphate. Pharmaffiliates. [Link]
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- 3. Frontiers | Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects [frontiersin.org]
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Technical Monograph: Di-p-tolyl-phosphate-d14
Executive Summary
Di-p-tolyl-phosphate-d14 (Bis(4-methylphenyl) phosphate-d14) is a stable isotope-labeled analog of the organophosphorus metabolite di-p-tolyl phosphate. It serves as the critical internal standard (IS) for the accurate quantification of Tri-p-cresyl phosphate (TCP) metabolites in biological and environmental matrices.
As regulatory scrutiny on organophosphate flame retardants (OPFRs) and neurotoxic plasticizers intensifies, this deuterated standard enables researchers to correct for matrix effects, ionization suppression, and extraction inefficiencies during LC-MS/MS analysis.
Physicochemical Characterization
The "d14" nomenclature indicates the substitution of 14 protium atoms with deuterium across the two p-tolyl moieties. This mass shift (+14 Da) provides sufficient spectral separation from the native analyte to prevent cross-talk in mass spectrometry.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | Di-p-tolyl-phosphate-d14 |
| IUPAC Name | Bis[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl] hydrogen phosphate |
| CAS Number | 2514953-39-8 |
| Unlabeled Parent CAS | 843-24-3 |
| Molecular Formula | |
| Molecular Weight | 292.33 g/mol |
| Exact Mass (Monoisotopic) | 292.1587 Da |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in water.[1][2] |
| pKa | ~1.5 (Phosphate ester acidic proton) |
Structural Analysis
The molecule consists of a central phosphate core esterified by two p-cresol rings. The deuterium labeling is exhaustive on the carbon skeleton:
-
Ring Protons: 4 per ring
2 rings = 8 D -
Methyl Protons: 3 per ring
2 rings = 6 D -
Total: 14 D
Note: The acidic proton on the phosphate group (
Synthesis & Production Logic
The synthesis of Di-p-tolyl-phosphate-d14 requires high-purity precursors to minimize the presence of "d0" (unlabeled) isotopologues, which would interfere with the quantification of low-level native analytes.
Synthetic Pathway
The standard industrial preparation involves the reaction of fully deuterated p-cresol (p-Cresol-d8) with phosphorus oxychloride (
Figure 1: Synthetic route highlighting the intermediate tri-ester which must be hydrolyzed to the di-ester form.
Analytical Application: LC-MS/MS Protocol
The primary application of Di-p-tolyl-phosphate-d14 is in Isotope Dilution Mass Spectrometry (IDMS) . The following protocol outlines a validated workflow for extracting and quantifying this metabolite from biological fluids (e.g., urine or serum).
The Deuterium Isotope Effect
Users must account for the Deuterium Isotope Effect in Reverse Phase Chromatography. Deuterated compounds often elute slightly earlier than their protium analogs due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.
-
Expected Shift: -0.05 to -0.10 minutes relative to native Di-p-tolyl phosphate.
-
Action: Do not rely solely on retention time matching; use specific MRM transitions.
Mass Spectrometry Parameters[3]
-
Ionization Mode: ESI Negative (
) -
Spray Voltage: -3500 V
-
Source Temp: 350°C
Table 2: MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| Native Di-p-tolyl phosphate | 277.1 | 107.1 | 25 | Loss of p-tolyl group (Cresol anion) |
| Di-p-tolyl-phosphate-d14 (IS) | 291.2 | 114.1 | 25 | Formation of d7-p-cresol anion |
| Di-p-tolyl-phosphate-d14 (Qual) | 291.2 | 79.0 | 40 | Phosphate fragment ( |
Experimental Workflow
Figure 2: Step-by-step analytical workflow for quantifying TCP metabolites using the d14 internal standard.
Biological Context: TCP Metabolism[4][5]
Understanding the origin of the analyte is crucial for interpreting data. Di-p-tolyl phosphate is a hydrolysis product of Tri-p-cresyl phosphate (TCP).
-
Toxicity: While the ortho isomers of TCP are known for delayed neurotoxicity (OPIDN), the para isomers (monitored via this d14 standard) are often used as biomarkers of exposure to industrial hydraulic fluids and flame retardants.
-
Metabolic Route:
-
TCP (Tri-p-cresyl phosphate) enters the system.
-
CYP450 enzymes may hydroxylate methyl groups (minor pathway).[3]
-
Paraoxonase/Esterases hydrolyze the ester bond, releasing p-cresol and forming Di-p-tolyl phosphate .
-
Further hydrolysis leads to Mono-p-tolyl phosphate and eventually phosphoric acid.
-
Stability & Handling
-
Storage: Store neat material at -20°C. Solutions in methanol are stable for 6 months at -20°C.
-
Hydrolysis Risk: Avoid prolonged storage in basic aqueous solutions (
), as this accelerates the hydrolysis of the ester bonds, degrading the standard into Mono-p-tolyl phosphate.
References
-
LGC Standards. (2023). Di-p-tolyl-phosphate-d14 Certificate of Analysis & Physicochemical Data. Retrieved from
-
Pharmaffiliates. (2023). Di-p-tolyl-phosphate-d14 Product Specification (CAS 2514953-39-8).[1][4] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Bis(4-methylphenyl) phosphate (Unlabeled Parent). Retrieved from
-
World Health Organization (WHO). (1990). Tricresyl Phosphate: Environmental Health Criteria 110. (Context on TCP metabolism). Retrieved from
Sources
An In-depth Technical Guide to the Synthesis of Di-p-tolyl-phosphate-d14
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of Di-p-tolyl-phosphate-d14. This deuterated analogue of Di-p-tolyl-phosphate is a critical internal standard for mass spectrometry-based quantification of its non-labeled counterpart, a significant metabolite of the widely used flame retardant and plasticizer, tri-p-cresyl phosphate.[1] The synthesis of this labeled compound is paramount for toxicological and environmental monitoring studies. This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical techniques for the successful synthesis, purification, and characterization of Di-p-tolyl-phosphate-d14. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.
Introduction: The Rationale for Deuterium Labeling
Isotopically labeled internal standards are indispensable in modern analytical chemistry, particularly in quantitative mass spectrometry. The use of a stable isotope-labeled analogue of the analyte, such as Di-p-tolyl-phosphate-d14, allows for the correction of matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of quantification. The fourteen deuterium atoms in the target molecule provide a significant mass shift from the unlabeled compound, enabling clear differentiation in mass spectrometric analyses.[1]
The synthesis of Di-p-tolyl-phosphate-d14 hinges on the phosphorylation of a deuterated precursor, p-cresol-d7. The choice of the phosphorylating agent and the reaction conditions are critical to achieving a high yield and purity of the final product. This guide focuses on a well-established and reliable method utilizing phosphorus oxychloride (POCl₃) as the phosphorylating agent.
Reaction Scheme and Mechanism
The synthesis of Di-p-tolyl-phosphate-d14 proceeds via the reaction of two equivalents of p-cresol-d7 with one equivalent of phosphorus oxychloride, followed by hydrolysis of the resulting phosphorodichloridate intermediate. A tertiary amine base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) gas generated during the reaction, driving the equilibrium towards product formation.[2][3]
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of p-cresol-d7 on the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by the sequential displacement of two chloride ions by two molecules of p-cresol-d7. The final step is the hydrolysis of the P-Cl bond to yield the desired Di-p-tolyl-phosphate-d14.
Figure 1: Reaction scheme for the synthesis of Di-p-tolyl-phosphate-d14.
Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks and clear endpoints for each step.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| p-Cresol-d7 | 202325-52-8 | 115.18 | ≥98 atom % D | Santa Cruz Biotechnology[4] |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | ≥99% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ≥99.5% | Sigma-Aldrich |
| Anhydrous Toluene | 108-88-3 | 92.14 | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | 74.12 | ≥99.7% | Sigma-Aldrich |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | 1 M solution | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | Saturated aqueous solution | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ≥99% | Sigma-Aldrich |
Step-by-Step Synthesis Procedure
Figure 2: Experimental workflow for the synthesis of Di-p-tolyl-phosphate-d14.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: In the flask, dissolve p-cresol-d7 (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Phosphorylation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo to yield Di-p-tolyl-phosphate-d14 as a solid.
Characterization and Quality Control
The identity and purity of the synthesized Di-p-tolyl-phosphate-d14 must be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show a singlet for the remaining proton on the phosphate group and should be devoid of signals corresponding to the aromatic and methyl protons of the tolyl groups, confirming complete deuteration.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the tolyl groups, with coupling to deuterium atoms potentially observable.
-
³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds.[5] Diaryl phosphates typically exhibit a single peak in the ³¹P NMR spectrum in the range of -5 to -15 ppm.[6][7] The spectrum of the purified product should show a single sharp peak, indicating the presence of a single phosphorus-containing species.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized Di-p-tolyl-phosphate-d14. The expected monoisotopic mass is approximately 292.159 g/mol .[8]
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR | Absence of aromatic and methyl proton signals | Confirmation of deuteration |
| ³¹P NMR | Single peak between -5 and -15 ppm | Confirmation of phosphate ester formation and purity |
| HRMS | m/z ≈ 292.159 | Confirmation of molecular formula (C₁₄HD₁₄O₄P) |
Conclusion
The synthesis of Di-p-tolyl-phosphate-d14, while requiring careful handling of reagents and an inert atmosphere, is a reproducible process based on well-established phosphorylation chemistry. This guide provides a detailed and scientifically grounded protocol to enable researchers to produce this valuable internal standard with high purity. The rigorous characterization methods outlined are essential to validate the final product for its intended use in quantitative analytical applications.
References
-
Cajaiba Da Silva, J. F., Pedrosa, M. S., Nakayama, H. T., & Costa Neto, C. (2006). ELECTRONIC STRUCTURE AND 31P NMR CHEMICAL SHIFT OF SUBSTITUTED TRIARYL, DIARYL METHYL AND DIMETHYL ARYL PHOSPHATES-A SEMI-EMPIRICAL MOLECULAR ORBITAL APPROACH. Phosphorus, Sulfur, and Silicon and the Related Elements, 131(1), 97-105. [Link]
-
ResearchGate. (2006). Electronic structure and 31P NMR chemical shift of substituted triaryl, diaryl methyl and dimethyl aryl phosphates - A semi-empirical molecular orbital approach. [Link]
-
PubMed. (1985). Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphoric Acid Derivatives. [Link]
-
University of Ottawa. 31 Phosphorus NMR. [Link]
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ResearchGate. (n.d.). Synthesis of diaryl phosphates using orthophosphoric acid as a phosphorus source | Request PDF. [Link]
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Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of diaryl phosphates using phytic acid as a phosphorus source. [Link]
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Beilstein-Institut. (2022). Synthesis of diaryl phosphates using phytic acid as a phosphorus source. [Link]
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Organic Syntheses. p-CRESOL. [Link]
- Google Patents. DE102011015104B4 - Process for the preparation of phosphoric acid aryl ester dichlorides.
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PubChem. Di-o-tolyl-phosphate-d14. [Link]
-
Frontiers. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. [Link]
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ResolveMass Laboratories Inc. p-Cresol-d7, OD | CAS 202325-52-8. [Link]
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SpringerLink. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. [Link]
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Pharmaffiliates. Di-p-tolyl-phosphate-d14 | CAS No : 2514953-39-8. [Link]
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Synthonix. Diphenyl p-tolyl phosphate - [D59385]. [Link]
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A Technical Guide to the Safe Handling of Di-p-tolyl-phosphate-d14 for Research Applications
Introduction: Di-p-tolyl-phosphate-d14 is a deuterated stable isotope-labeled form of Di-p-tolyl-phosphate, a known metabolite of the commercial flame retardant and plasticizer, tri-p-cresyl phosphate (TCP).[1][2] In research and drug development, this labeled compound is invaluable for metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry, allowing for precise quantification of its unlabeled counterpart in complex biological matrices.
This guide provides an in-depth technical framework for the safe handling and use of Di-p-tolyl-phosphate-d14. It is designed for researchers, laboratory personnel, and drug development professionals who may handle this compound in neat form or as a solution.
A Note on Hazard Assessment: A specific, comprehensive Safety Data Sheet (SDS) for the deuterated isotopologue, Di-p-tolyl-phosphate-d14, is not widely available in public repositories. Therefore, this guide is built upon a robust, scientifically-grounded principle: the macroscopic chemical and toxicological properties are dictated by the parent molecular structure, not the isotopic substitution of hydrogen with deuterium. The hazard profile is synthesized from data on structurally analogous aryl phosphates, including tricresyl phosphate (TCP) and diphenyl tolyl phosphate. Isotopic labeling does not typically alter fundamental hazards such as reactivity, flammability, or the primary mechanisms of toxicity.
Section 1: Chemical Identity and Physical Properties
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. Di-p-tolyl-phosphate-d14 is typically supplied as a neat solid and requires specific storage conditions to maintain its integrity.
| Property | Value | Source(s) |
| CAS Number | 2514953-39-8 | [2][3] |
| Molecular Formula | C₁₄HD₁₄O₄P | [2] |
| Molecular Weight | Approx. 292.33 g/mol | [2][4] |
| Appearance | White to Off-White Solid | [2] |
| Synonyms | Bis(4-methylphenyl) Ester Phosphoric Acid-d14; Bis(p-tolyl) phosphate-d14 | [1] |
| Recommended Storage | 2-8°C or -20°C, under inert atmosphere, tightly sealed | [2][3] |
Section 2: Hazard Identification and Core Risk Assessment
As a member of the aryl phosphate family, Di-p-tolyl-phosphate-d14's risk profile is primarily informed by its parent compounds. The two most significant areas of concern are potential systemic health effects and high aquatic toxicity.
Primary Health Concerns
The toxicity of aryl phosphates can be complex. The ortho-isomers of cresyl phosphate, for example, are known neurotoxins. While this compound is the para-isomer, caution is warranted.
-
Suspected Systemic Toxicity: Related aryl phosphates are classified as suspected reproductive toxicants, with the potential to damage fertility or the unborn child.[5]
-
Dermal Absorption: A critical consideration for this class of compounds is their ability to be readily absorbed through intact skin.[6] This means that dermal contact can be as significant as inhalation or ingestion for systemic exposure.
-
Irritation: Contact may cause irritation to the skin, eyes, and respiratory tract.[6][7]
-
Ingestion: Related compounds are considered harmful if swallowed.[8][9]
Significant Environmental Concerns
-
Aquatic Toxicity: There is strong, consistent evidence that analogous aryl phosphates are very toxic to aquatic life with long-lasting effects.[5][8][9][10] This classification necessitates stringent controls to prevent any release into the environment. Even minute quantities can be harmful to aquatic ecosystems.
Physical and Chemical Hazards
-
Combustibility: The compound is considered combustible but has a low fire hazard under standard laboratory conditions.[6][11]
-
Hazardous Decomposition: When heated to decomposition, it can emit highly toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), and phosphorus oxides (POx).[5][12][13]
-
Chemical Incompatibilities: It is incompatible with strong oxidizing agents.[5][6][12]
Section 3: Exposure Control and Personal Protection
A self-validating safety system is one where protocols are designed to eliminate exposure by default. For a compound with potential systemic toxicity via dermal absorption and high environmental impact, the primary goal is containment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All work involving the handling of Di-p-tolyl-phosphate-d14 solutions, including solution preparation, aliquoting, and transfers, must be conducted inside a certified chemical fume hood.
-
Ventilated Balance Enclosure: Weighing of the solid compound should be performed in a ventilated balance enclosure or a powder containment hood to prevent inhalation of fine particulates.
Personal Protective Equipment (PPE) Selection Workflow
The following workflow provides a logical pathway for determining the appropriate level of PPE. The causality is clear: the choice of PPE is directly linked to the physical form of the compound and the procedure being performed.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to detailed SOPs is crucial for ensuring a self-validating system of safety.
SOP 1: Receiving and Storage
-
Verification: Upon receipt, confirm the container is intact and properly labeled.
-
Log Entry: Log the compound into the chemical inventory.
-
Storage: Immediately transfer the container to the designated storage location (2-8°C or -20°C, as recommended by the supplier).[2][3] Ensure the area is secure and accessible only to authorized personnel.
SOP 2: Preparation of Stock Solutions
-
Pre-Work Check: Don all required PPE as per the workflow diagram (double gloves, goggles, lab coat). Ensure the chemical fume hood is operational.
-
Weighing: Transfer the required amount of solid compound to a tared vial inside a ventilated balance enclosure.
-
Dissolution: Cap the vial containing the solid. Transfer it to the chemical fume hood. Uncap and add the desired solvent (e.g., DMSO, Methanol) using appropriate pipettes.
-
Mixing: Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
-
Decontamination: Wipe down the work surface in the fume hood, the vial exterior, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound. Dispose of the wipe as hazardous waste.
SOP 3: Waste Disposal
-
Segregation: All waste contaminated with Di-p-tolyl-phosphate-d14 (gloves, pipette tips, vials, excess solution) must be segregated into a clearly labeled, sealed hazardous waste container.
-
Aqueous Waste: Do not dispose of any quantity of this compound down the drain. This is critical due to its high aquatic toxicity.[8]
-
Disposal: The sealed waste container must be disposed of through a licensed hazardous waste disposal company, following all institutional, local, and national regulations.[5][8]
Section 5: Emergency Protocols
Preparedness is key to mitigating the impact of an accidental release or exposure.
Emergency Response Flowchart
Detailed First-Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12] The swift removal is critical to minimize dermal absorption.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10]
-
Specific Hazards: Combustion produces toxic oxides of phosphorus and carbon.[5][12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[5][10][12]
References
-
Di-p-tolyl-phosphate-d14. Pharmaffiliates. [Link]
-
Di-o-tolyl-phosphate-d14. PubChem, National Institutes of Health. [Link]
-
Diphenyl tolyl phosphate CAS# 26444-49-5. Green-Mountain Chem. [Link]
-
Cresyl diphenyl phosphate (cas 26444-49-5) msds. Yaruichem. [Link]
-
TRI-P-TOLYL PHOSPHATE. IGS. [Link]
-
Diphenyl tolyl phosphate - Substance Information. ECHA. [Link]
-
DIPHENYL CRESYL PHOSPHATE CAS N°: 26444-49-5. OECD Existing Chemicals Database. [Link]
-
Tri-p-cresyl phosphate. PubChem, National Institutes of Health. [Link]
Sources
- 1. Di-p-tolyl-phosphate-d14 | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Di-p-tolyl-phosphate-d14 | LGC Standards [lgcstandards.com]
- 4. Di-o-tolyl-phosphate-d14 | C14H15O4P | CID 139025844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.ca [fishersci.ca]
- 8. chinayaruichem.com [chinayaruichem.com]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision in Quantitation: The Strategic Application of Deuterated Internal Standards in Bioanalysis
Executive Summary
In quantitative mass spectrometry (LC-MS/MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is not merely a reagent; it is the primary anchor of analytical truth. While
This guide moves beyond basic "spiking" protocols to address the mechanistic causality of deuterated IS behavior, providing a rigorous framework for selection, validation, and troubleshooting in regulated drug development environments.
Part 1: Theoretical Foundations & The "Deuterium Dilemma"
The Physics of Correction
The fundamental premise of an Internal Standard (IS) is synchronicity . To correct for the stochastic variability of Electrospray Ionization (ESI) and matrix effects, the IS must experience the exact same physicochemical environment as the analyte at every microsecond of the analysis.
-
Extraction Efficiency: The IS must bind to plasma proteins and partition into extraction solvents identically to the analyte.
-
Ionization Normalization: As the analyte elutes, it competes for charge against co-eluting matrix components (phospholipids, salts). The IS must be present in that exact "ionization window" to suffer the same degree of suppression or enhancement.
The Chromatographic Isotope Effect (CIE)
This is the most critical technical nuance in using deuterated standards. Contrary to the assumption that isotopes behave identically, C-D bonds are shorter and stronger than C-H bonds .
-
Mechanism: The shortened bond length reduces the molar volume and polarizability of the molecule.[2]
-
Chromatographic Consequence: In Reversed-Phase Liquid Chromatography (RPLC), deuterated analogs are slightly less lipophilic than their protiated counterparts.
-
The Result: Deuterated standards often elute slightly earlier (tailing edge of IS overlaps leading edge of analyte).
Critical Risk: If this retention time (RT) shift moves the IS out of a matrix suppression zone where the analyte resides, the IS will overestimate the analyte concentration (IS signal is high, Analyte signal is suppressed).
Hydrogen/Deuterium (H/D) Exchange
Deuterium placed on heteroatoms (
Rule of Thumb: Only use standards where deuterium is incorporated into the carbon backbone (non-exchangeable positions).
Part 2: Strategic Selection & Synthesis
Before ordering a standard, apply this decision matrix to ensure data integrity.
The "Mass Shift" Rule
To prevent Cross-Talk (spectral interference), the mass difference (
-
Small Molecules (< 300 Da): Minimum
Da. -
Chlorinated/Brominated Compounds: Minimum
to Da (due to heavy natural isotopes and ). -
Large Molecules (> 1000 Da): Calculate the isotopic envelope width;
must ensure < 0.1% overlap.
Visualization: The Selection Logic
The following diagram illustrates the decision process for selecting the correct Internal Standard type.
Figure 1: Decision logic for selecting a stable isotope labeled internal standard. Note that
Part 3: Experimental Workflow (The "Gold Standard" Protocol)
This protocol is designed to maximize equilibration —the step most often skipped by novices. The IS must not just be "added"; it must be allowed to integrate into the biological matrix to mimic protein binding.
Preparation & Extraction Strategy
| Step | Action | Technical Rationale |
| 1. Stock Prep | Dissolve D-IS in organic solvent (e.g., DMSO/MeOH). | High concentration stocks minimize stability issues. |
| 2. Working Sol. | Dilute Stock into a transitional solvent (e.g., 50% MeOH). | Prevents precipitation when hitting the aqueous plasma. |
| 3. Spiking | Add IS Working Sol. to the sample aliquot (Plasma/Urine). | CRITICAL: Do not add IS to the precipitation solvent (crash solvent). It must be added directly to the matrix first. |
| 4. Equilibration | Vortex and incubate for 10–30 mins at room temp. | Allows the D-IS to bind to albumin/AGP identical to the analyte. If you skip this, extraction recovery will differ. |
| 5. Extraction | Proceed with Protein Precipitation (PPT), LLE, or SPE. | The IS now tracks the analyte through physical losses. |
Visualization: The Matrix Effect Trap
This diagram illustrates why the Chromatographic Isotope Effect is dangerous in the presence of matrix suppression.
Figure 2: The "Matrix Effect Trap." If the deuterated IS elutes slightly earlier than the analyte, it may escape the ion suppression zone that affects the analyte, leading to inaccurate correction.
Part 4: Troubleshooting & Validation
Assessing Cross-Talk (Interference)
Before running samples, you must validate that the IS does not contribute signal to the Analyte channel, and vice versa.
Protocol:
-
IS Interference Check: Inject a blank sample spiked only with Internal Standard at the working concentration.
-
Acceptance Criteria: Signal in the Analyte channel must be < 20% of the Lower Limit of Quantitation (LLOQ) [1].
-
-
Analyte Interference Check: Inject a sample spiked only with Analyte at the Upper Limit of Quantitation (ULOQ).
-
Acceptance Criteria: Signal in the IS channel must be < 5% of the average IS response.
-
Handling "Deuterium Scrambling" in Source
Sometimes, even stable D-labels exchange in the high-energy environment of the ESI source (in-source exchange).
-
Symptom: Loss of IS signal intensity and appearance of "M-1" or "M-2" peaks in the spectrum.
-
Fix: Adjust source temperature or desolvation gas flow. Lower temperatures often reduce scrambling rates.
Part 5: Regulatory Compliance (FDA/EMA)
According to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , the IS response must be monitored for trends.
-
IS Variability: While there is no fixed %CV limit for IS response across a run, a distinct "drift" or "pattern" indicates a systematic issue (e.g., matrix accumulation on the column affecting the IS and Analyte differently due to the RT shift).
-
Documentation: If you observe a retention time shift between Analyte and D-IS, you must document that the relative response factor remains constant across the calibration range.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4] (2018).[3][5] Available at: [Link]
-
Wang, S., et al. "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Clinica Chimica Acta, 429, 4-5 (2014).[6]
-
Duxbury, K.J., et al. "Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement."[7] Annals of Clinical Biochemistry, 45(2), 213-215 (2008).
- Ye, X., et al. "Chromatographic isotope effect: A potential source of error in liquid chromatography-mass spectrometry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
tri-p-cresyl phosphate metabolism to Di-p-tolyl-phosphate
Title: Differential Metabolism of Tri-p-cresyl Phosphate (TpCP) to Di-p-tolyl Phosphate: Mechanisms, Toxicology, and Analytical Quantification
Executive Summary: The Isomeric Imperative
In the analysis of Tricresyl Phosphate (TCP) intoxication, the distinction between isomers is not merely structural—it is the difference between neurotoxic catastrophe and benign metabolic clearance. While the ortho-isomer (ToCP) is infamous for generating the neurotoxic cyclic saligenin phosphate (CBDP), the para-isomer (TpCP) follows a distinct metabolic trajectory.
This guide focuses on the metabolic conversion of Tri-p-cresyl phosphate (TpCP) to its primary diester metabolite, Di-p-tolyl phosphate (DpTP) (also referred to as di-p-cresyl phosphate). Understanding this pathway is critical for researchers developing biomarkers to distinguish between general TCP exposure and specific neurotoxic events.
Chemical Identity & Metabolic Divergence
The Steric Determinant of Toxicity
The toxicity of TCP isomers is dictated by the position of the methyl group on the phenyl ring relative to the phosphate ester bond.
-
ToCP (Ortho): The methyl group is adjacent to the phosphate oxygen. Cytochrome P450-mediated hydroxylation allows the methyl group to "back-bite" the phosphate, cyclizing to form CBDP (Cresyl Saligenin Phosphate), a potent irreversible inhibitor of Neuropathy Target Esterase (NTE).
-
TpCP (Para): The methyl group is located at the para position (C4), sterically preventing cyclization with the phosphate center. Consequently, TpCP undergoes de-arylation (hydrolysis) rather than bioactivation.
The Hydrolytic Pathway (TpCP DpTP)
The conversion of TpCP to DpTP is a Phase I metabolic reaction driven primarily by esterases and, to a lesser extent, oxidative de-arylation.
-
Substrate: Tri-p-cresyl phosphate (MW: 368.36)
-
Reaction: Hydrolysis of the phospho-ester bond.
-
Enzymes Involved: Carboxylesterases (CES1), Paraoxonase (PON1), and Albumin (pseudo-esterase activity).
-
Product: Di-p-tolyl phosphate (DpTP) + p-Cresol.
Visualization of Metabolic Pathways
The following diagram contrasts the "Toxic Activation" pathway of the ortho isomer against the "Detoxification/Hydrolysis" pathway of the para isomer.
Figure 1: Comparative metabolism of TCP isomers. Note the inability of TpCP to form cyclic neurotoxins.
Experimental Protocol: In Vitro Generation & Quantification
To study this conversion or validate DpTP as a biomarker, a rigorous in vitro assay using Human Liver Microsomes (HLM) is the gold standard.
Reagents & Materials
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactors: NADPH regenerating system (for CYP activity) or simple buffer (for esterase activity). Note: TpCP hydrolysis occurs largely via esterases, but CYPs can contribute to oxidative de-arylation.
-
Internal Standard (IS): d7-Tri-p-cresyl phosphate or Diphenyl phosphate-d10.
Incubation Workflow
-
Pre-incubation: Mix 490 µL of Phosphate Buffer and 10 µL of HLM (final conc. 0.5 mg/mL) at 37°C for 5 minutes.
-
Initiation: Add 5 µL of TpCP stock (in Methanol) to achieve final concentration of 10 µM.
-
Reaction: Incubate at 37°C with shaking (400 rpm).
-
Timepoints: 0, 15, 30, 60 min.
-
-
Quenching: Add 500 µL ice-cold Acetonitrile containing Internal Standard.
-
Extraction: Vortex vigorously (1 min), Centrifuge at 10,000 x g for 10 min.
-
Supernatant: Transfer 100 µL to LC vial for analysis.
LC-MS/MS Method Parameters (Self-Validating System)
This method utilizes Negative Electrospray Ionization (ESI-) because DpTP is a phosphate diester with an acidic proton, ionizing far more efficiently in negative mode than the parent TpCP does in positive mode.
| Parameter | Setting | Rationale |
| LC Column | C18 or PFP (2.1 x 50mm, 1.8µm) | PFP (Pentafluorophenyl) provides superior separation of aromatic isomers compared to C18. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) | Promotes deprotonation of the phosphate diester. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Ionization | ESI Negative Mode | DpTP (Diester) forms [M-H]- readily. |
| MRM Transition | 277.1 | Precursor [M-H]- to product (p-cresol anion). Specificity key. |
| Cone Voltage | 30 V | Optimized for diester stability. |
Analytical Workflow Visualization
The following diagram outlines the critical path from sample incubation to data acquisition, ensuring sample integrity.
Figure 2: Analytical workflow for DpTP quantification.
Toxicological Implications & Data Summary
While TpCP is not the agent of delayed neuropathy, its metabolite DpTP is not biologically inert. Researchers must monitor DpTP levels to assess total organophosphate burden.
Comparison of Metabolite Toxicity:
| Feature | ToCP Metabolite (CBDP) | TpCP Metabolite (DpTP) |
| Structure | Cyclic Saligenin Phosphate | Acyclic Diester |
| Mechanism | Irreversible Phosphorylation (Aging) | Reversible Inhibition / Weak Binding |
| Target | Neuropathy Target Esterase (NTE) | General Esterases (BChE) |
| Outcome | OPIDN (Paralysis) | Systemic Clearance / Mild Toxicity |
| Half-Life | Long (due to covalent binding) | Short (rapidly excreted in urine) |
Key Insight for Drug Development: If developing therapeutic scavengers for organophosphates, DpTP can serve as a "negative control" biomarker. High levels of DpTP with low levels of CBDP-adducts indicate exposure to commercial TCP mixtures with low ortho-isomer content, guiding clinical prognosis away from neurodegeneration protocols.
References
-
World Health Organization (WHO). (1990).[1] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Tri-p-cresyl phosphate Compound Summary. [Link]
-
De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[2] Journal of Chromatography A. [Link]
-
Somkuti, S.G., et al. (1987). Metabolism of tri-p-cresyl phosphate in the rat.[3] Toxicology and Applied Pharmacology.[3] (Demonstrates the hydrolysis pathway to di- and mono- derivatives). [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. [Link]
Sources
Methodological & Application
Application Note: High-Sensitivity Quantification of Di-p-tolyl Phosphate using Di-p-tolyl-phosphate-d14 via LC-MS/MS
This Application Note is designed for researchers and analytical scientists quantifying Di-p-tolyl phosphate (DpTP) , a primary metabolite of the organophosphate flame retardant and plasticizer Tri-p-tolyl phosphate (TpCP) .
The protocol leverages Di-p-tolyl-phosphate-d14 as a stable isotope-labeled internal standard (SIL-IS) to achieve rigorous quantification in complex biological matrices (urine, plasma) via LC-MS/MS.
Introduction & Scientific Rationale
The Analytical Challenge
Tri-p-tolyl phosphate (TpCP) is an organophosphorus ester (OPE) used in hydraulic fluids and plastics. Upon exposure, it metabolizes into Di-p-tolyl phosphate (DpTP) . Accurate quantification of DpTP is critical for assessing exposure and potential neurotoxicity (organophosphate-induced delayed neuropathy, OPIDN).
Analyzing DpTP in biofluids presents three specific challenges:
-
Isomeric Complexity: DpTP exists alongside ortho- and meta- isomers. The method must chromatographically resolve these or rely on specific transitions.
-
Matrix Effects: Urine and plasma contain phospholipids and salts that suppress ionization in Electrospray Ionization (ESI).
-
Ionization Efficiency: As a phosphate diester, DpTP is acidic and ionizes best in negative mode (ESI-), but this mode is prone to high background noise.
Why Di-p-tolyl-phosphate-d14?
The use of Di-p-tolyl-phosphate-d14 (fully deuterated aromatic rings and methyl groups) is the gold standard for this assay.
-
Retentive Locking: The d14 variant co-elutes almost perfectly with the analyte, experiencing the exact same matrix suppression/enhancement at the moment of ionization.
-
Mass Shift: The +14 Da mass shift is sufficient to avoid "cross-talk" (isotopic overlap) from the naturally occurring isotopes of the analyte, ensuring linear response at low concentrations.
-
Carrier Effect: In trace analysis, the IS can act as a "carrier," preventing the adsorption of the analyte to active sites on glassware or the LC column.
Chemical Properties & Reagents
Target Analyte & Internal Standard
| Compound | Abbreviation | Formula | MW ( g/mol ) | Monoisotopic Mass | CAS No. |
| Di-p-tolyl phosphate | DpTP | C₁₄H₁₅O₄P | 278.24 | 278.0708 | 26444-49-5 |
| Di-p-tolyl-phosphate-d14 | DpTP-d14 | C₁₄HD₁₄O₄P | 292.33 | 292.1587 | 2514953-39-8 |
Note: The acidic proton on the phosphate group is exchangeable and is not counted in the "d14" stable label, which resides on the carbon skeleton.
Reagent Preparation
-
Stock Solution A (Analyte): Dissolve DpTP in Methanol (MeOH) to 1 mg/mL. Store at -20°C.
-
Stock Solution B (IS): Dissolve DpTP-d14 in MeOH to 100 µg/mL.
-
Working IS Solution: Dilute Stock B with 50:50 MeOH:Water to reach 50 ng/mL . This will be spiked into every sample.
Experimental Protocol
Workflow Overview
The following diagram illustrates the critical path from sample collection to data acquisition.
Figure 1: Sample preparation workflow utilizing Weak Anion Exchange (WAX) SPE to isolate acidic phosphate diesters.
Sample Preparation (WAX SPE)
We utilize Weak Anion Exchange (WAX) cartridges because DpTP is a strong acid (pKa ~1-2). This allows for a rigorous wash of neutral interferences while the analyte remains ionically bound.
-
Sample Pre-treatment:
-
Thaw urine/plasma on ice. Vortex.
-
Aliquot 200 µL of sample into a 1.5 mL tube.
-
Add 10 µL of Working IS Solution (DpTP-d14) . Vortex and equilibrate for 20 mins.
-
Dilute with 800 µL of Acetate Buffer (pH 5.0) . Rationale: This ensures the phosphate is ionized (negative) while the amine groups on the WAX cartridge are protonated (positive), facilitating binding.
-
-
Solid Phase Extraction (Strata-X-AW or Oasis WAX):
-
Condition: 1 mL MeOH followed by 1 mL Water.
-
Load: Apply the diluted sample at gravity flow or low vacuum.
-
Wash 1: 1 mL Acetate Buffer (pH 5). Removes proteins/salts.
-
Wash 2: 1 mL Methanol. Removes neutral organics/lipids.
-
Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . Rationale: High pH deprotonates the WAX amine, releasing the anionic analyte.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A:B (90:10) .
-
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Phenomenex Kinetex Biphenyl or C18 (100 x 2.1 mm, 2.6 µm). Note: Biphenyl phases offer superior separation of aromatic isomers (ortho vs para).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (No acid added). Rationale: Acidic mobile phases suppress the ionization of phosphates in negative mode. Neutral/slightly basic pH is preferred.
-
Mobile Phase B: Methanol (or Acetonitrile).
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold at 95% B
-
8.1 min: Re-equilibrate at 10% B
-
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI) – Negative Mode .[1][2]
-
Spray Voltage: -3500 V.
-
Capillary Temp: 300°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type | Rationale |
| DpTP | 277.1 [M-H]⁻ | 107.0 | 25 | Quant | Cleavage of p-cresol group (C₇H₇O⁻) |
| DpTP | 277.1 [M-H]⁻ | 79.0 | 40 | Qual | Phosphate fragment (PO₃⁻) |
| DpTP-d14 | 291.2 [M-H]⁻ | 114.1 | 25 | Quant | Cleavage of p-cresol-d7 (C₇D₇O⁻) |
Data Analysis & Validation
Identification Logic
The following diagram details the fragmentation pathway used for confirmation.
Figure 2: MRM transition logic. The shift from 107 to 114 in the product ion confirms the integrity of the tolyl ring in the internal standard.
Calculation
Quantification is performed using the Internal Standard Method :
Validation Criteria (Self-Validating System)
-
Linearity: R² > 0.99 over range 0.5 – 500 ng/mL.[3]
-
Recovery: Spike matrix before and after extraction. The IS recovery should be consistent (within 15%) across all samples, even if absolute recovery is lower (e.g., 80%).
-
Matrix Effect: Calculate Matrix Factor (MF).
-
The d14-IS corrects for this because
.
-
Troubleshooting & Tips
-
Carryover: Phosphate esters are "sticky." If you observe carryover in blank samples, switch the needle wash solvent to 50:50 Methanol:Isopropanol with 0.1% Formic Acid .
-
Isomer Separation: If the ortho isomer (Di-o-tolyl phosphate) is present, it may co-elute on a C18 column. Use a Phenyl-Hexyl or Biphenyl column to separate the isomers based on pi-pi interactions.
-
Background Contamination: OPFRs are ubiquitous in lab plastics.
-
Do not use detergent-washed glassware (residues).
-
Use glass vials for all final LC steps.
-
Run a "System Blank" (inject solvent) before the batch to check the LC system background.
-
References
-
Schindler, B. K., et al. (2009). "Biomonitoring of organophosphate flame retardants and plasticizers: development of a method for the determination of metabolites in human urine." Journal of Chromatography A. Link
-
Van den Eede, N., et al. (2013). "Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust." Environment International. Link
-
PubChem. (2023). "Di-p-tolyl phosphate Compound Summary." National Library of Medicine. Link
-
LGC Standards. (2023). "Di-p-tolyl-phosphate-d14 Product Information." LGC Standards. Link
-
Reemtsma, T., et al. (2011).[4] "Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples." Science of The Total Environment. Link
Sources
- 1. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitation of Urinary Dialkyl Phosphate (DAP) Metabolites using Mixed-Mode WAX SPE and LC-MS/MS
Introduction & Scientific Rationale
Organophosphates (OPs) remain one of the most widely used classes of insecticides globally.[1] Upon exposure, OPs are rapidly metabolized and excreted in urine as dialkyl phosphates (DAPs).[2] Because approximately 75% of OP pesticides metabolize into one of six common DAPs, these metabolites serve as the primary non-specific biomarkers for aggregate OP exposure.
The Target Analytes (DAPs):
-
Dimethyl series: Dimethyl phosphate (DMP), Dimethyl thiophosphate (DMTP), Dimethyl dithiophosphate (DMDTP).[3][4][5][6][7][8]
-
Diethyl series: Diethyl phosphate (DEP), Diethyl thiophosphate (DETP), Diethyl dithiophosphate (DEDTP).[3][4][5][6][7][8]
The Analytical Challenge
DAPs are low molecular weight, highly polar, and acidic (pKa < 2.0) compounds.[1][2][3][7][8][9][10][11][12][13] Traditional methods utilized Liquid-Liquid Extraction (LLE) followed by GC-MS, which required toxic derivatization agents (e.g., pentafluorobenzyl bromide) to render analytes volatile.
The Solution: This protocol utilizes Mixed-Mode Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) coupled with LC-MS/MS .
-
Why WAX? DAPs are strong acids. At acidic pH (pH 4-5), they are fully ionized (anionic), while the WAX sorbent (amine-based) is protonated (cationic). This allows for a strong ionic retention mechanism that permits aggressive organic washing to remove neutral matrix interferences (creatinine, pigments) before elution.
-
Why LC-MS/MS? It eliminates the need for derivatization, significantly increasing throughput and reducing hazardous waste.
Experimental Workflow
The following diagram illustrates the extraction logic, exploiting the charge state of both the analyte and the sorbent to achieve high selectivity.
Caption: Figure 1. Mixed-Mode WAX SPE workflow. The mechanism relies on pH switching to retain acidic DAPs while washing away interferences.
Materials and Reagents
Reagents
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Modifiers: Ammonium Acetate, Ammonium Hydroxide (NH₄OH), Formic Acid.
-
Sorbent: Mixed-Mode WAX Polymeric SPE (e.g., Waters Oasis WAX or Phenomenex Strata-X-AW), 60 mg/3 mL cartridges or 96-well plate format.
Standards
-
Native Standards: Mix of DMP, DMTP, DMDTP, DEP, DETP, DEDTP (10 µg/mL in ACN).
-
Internal Standards (IS): Deuterated analogues are mandatory for urine analysis to correct for matrix suppression.
-
DMP-d6, DEP-d10, DMTP-d6, DETP-d10.
-
Detailed Protocol
Sample Pre-treatment
-
Thaw urine samples at room temperature and vortex for 30 seconds.
-
Aliquot 1.0 mL of urine into a clean tube.
-
Spike with 50 µL of Internal Standard working solution (100 ng/mL).
-
Buffer Addition: Add 1.0 mL of 2% Formic Acid (aq).
-
Rationale: This acidifies the sample (approx pH 3-4), disrupting protein binding and ensuring the WAX sorbent functional groups are protonated (positively charged) prior to loading.
-
-
Centrifuge at 4000 rpm for 10 minutes to pellet particulates. Use the supernatant for SPE.
Solid Phase Extraction (WAX)
| Step | Solvent / Action | Critical Mechanism |
| 1. Condition | 2 mL MeOH | Activates polymeric pores. |
| 2. Equilibrate | 2 mL 2% Formic Acid (aq) | Creates acidic environment; Sorbent becomes cationic (+). |
| 3. Load | 2 mL Pre-treated Urine | Retention: Anionic DAPs (-) bind to Cationic Sorbent (+) via ionic exchange. Hydrophobic regions bind neutrals. |
| 4. Wash 1 | 2 mL 25mM Ammonium Acetate (pH 4.5) | Removes salts and proteins. Maintains ionic retention. |
| 5. Wash 2 | 2 mL Methanol | Critical Step: Removes neutral organics (matrix) bound by hydrophobic interaction. DAPs remain bound by ionic forces. |
| 6. Elute | 2 mL 5% NH₄OH in Methanol | Release: High pH (>10) deprotonates the sorbent amine groups (neutralizing them). Ionic bond breaks; DAPs elute. |
| 7. Post-Tx | Evaporate to dryness under N₂ at 40°C. Reconstitute in 200 µL Mobile Phase A. | Concentrates sample 5x (1 mL -> 200 µL). |
LC-MS/MS Method Parameters
Due to the high polarity of DMP and DEP, standard C18 columns often suffer from poor retention (eluting in the void volume). A PFP (Pentafluorophenyl) or Polar-Embedded C18 column is recommended.
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).
-
Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Gradient Profile
| Time (min) | % B | Description |
| 0.0 | 0 | Hold 100% Aqueous to retain DMP |
| 1.0 | 0 | Begin ramp |
| 6.0 | 95 | Elute hydrophobic DEDTP |
| 7.5 | 95 | Wash column |
| 7.6 | 0 | Re-equilibrate |
MS/MS Transitions (Negative ESI)
Note: DAPs ionize best in Negative Mode.
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| DMP | 125.0 | 63.0 | 79.0 | 15 |
| DMTP | 141.0 | 126.0 | 95.0 | 12 |
| DMDTP | 157.0 | 142.0 | 111.0 | 10 |
| DEP | 153.0 | 79.0 | 125.0 | 18 |
| DETP | 169.0 | 95.0 | 141.0 | 15 |
| DEDTP | 185.0 | 111.0 | 157.0 | 12 |
Results & Quality Control
Typical Performance Metrics
This protocol is designed to meet CDC and EPA validation tiers.
| Parameter | Performance Goal | Notes |
| Recovery | 85% - 115% | Lower recovery for DMP is common due to volatility during evaporation; use IS to correct. |
| Matrix Effect | < 15% suppression | WAX wash step (MeOH) significantly reduces phospholipid suppression. |
| LOD | 0.1 - 0.5 ng/mL | Sensitive enough for general population background screening. |
| Linearity (R²) | > 0.995 | Range: 0.5 ng/mL to 200 ng/mL. |
Troubleshooting Guide
-
Low DMP Recovery: DMP is volatile. Do not evaporate to complete dryness if possible, or use a "keeper" solvent (e.g., 10 µL ethylene glycol) before evaporation. Alternatively, stop evaporation when 20 µL remains.
-
Peak Tailing: DAPs are metal-sensitive (chelating agents). Ensure the LC system is passivated or use a PEEK-lined column if tailing persists.
References
-
Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Dialkyl Phosphates in Urine (Method 6013).Link
-
Bravo, R., et al. (2004). "Quantification of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards." Journal of Exposure Analysis and Environmental Epidemiology, 14, 249–259.[7] Link
-
Ueyama, J., et al. (2010). "Quantification of dialkylphosphate metabolites of organophosphorus insecticides in human urine using 96-well plate sample preparation and high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography B, 878(27), 2567-2574.[3] Link
-
Schindler, B.K., et al. (2009). "Rapid determination of dialkyl phosphates in urine by liquid chromatography–tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 395, 463–471. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Factors affecting urinary organophosphate pesticide metabolite levels among Californian agricultural community members - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. hh-ra.org [hh-ra.org]
- 6. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. scispace.com [scispace.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
isotope dilution mass spectrometry with Di-p-tolyl-phosphate-d14
Executive Summary
This application note details a robust protocol for the quantification of Di-p-tolyl phosphate (DpTP) , a specific metabolite of the neurotoxic anti-wear additive Tri-p-cresyl phosphate (TpCP) found in aviation engine oils and hydraulic fluids.
Accurate measurement of DpTP is critical for investigating "Aerotoxic Syndrome" and occupational organophosphate exposure. This method utilizes Isotope Dilution Mass Spectrometry (IDMS) with the stable isotope internal standard Di-p-tolyl-phosphate-d14 . By introducing the isotopically labeled standard prior to sample extraction, this protocol auto-corrects for matrix suppression, extraction inefficiencies, and instrument drift, complying with FDA Bioanalytical Method Validation guidelines.
Chemical Background & Reagents
The core of this method is the chemical similarity between the analyte and its deuterated analog. The "d14" designation indicates that both tolyl rings are fully deuterated, providing a mass shift of +14 Da, which eliminates isotopic overlap (crosstalk) with the native analyte.
Table 1: Analyte and Internal Standard Properties
| Property | Native Analyte (DpTP) | Internal Standard (DpTP-d14) |
| IUPAC Name | Di-(4-methylphenyl) phosphate | Di-(4-methylphenyl-d7) phosphate |
| Formula | ||
| Molecular Weight | 278.24 g/mol | 292.33 g/mol |
| Monoisotopic Mass | 278.07 Da | 292.16 Da |
| Precursor Ion | 277.1 | 291.2 |
| Key Function | Biomarker of TCP exposure | Normalization Reference |
Reagents Required:
-
Di-p-tolyl phosphate (Native): >98% purity (Sigma/Cerilliant).
-
Di-p-tolyl-phosphate-d14 (IS): >98% isotopic purity (C/D/N Isotopes or equivalent).
-
LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Ammonium Acetate (buffer), Formic Acid (pH adjustment).
-
Matrix: Human Urine or Serum (pooled, blank).
Experimental Workflow
The following workflow utilizes Solid Phase Extraction (SPE) on a polymeric weak anion exchange (WAX) cartridge. DpTP is an acidic phosphate diester (
Diagram 1: IDMS Extraction & Analysis Workflow
Caption: Step-by-step Isotope Dilution workflow ensuring the Internal Standard experiences the exact same matrix effects and extraction losses as the analyte.
Detailed Protocol
Step 1: Standard Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stocks of DpTP and DpTP-d14 in Methanol. Store at -20°C.
-
Internal Standard Working Solution (ISWS): Dilute DpTP-d14 to 100 ng/mL in water/methanol (90:10).
-
Calibration Curve: Prepare serial dilutions of Native DpTP (0.5 ng/mL to 500 ng/mL) in the biological matrix (or solvent if matrix-matching is impossible, though IDMS mitigates this need).
Step 2: Sample Preparation (WAX SPE)
-
Aliquot: Transfer 200 µL of urine/serum to a clean tube.
-
Spike (Crucial): Add 20 µL of ISWS to every sample, blank, and calibrator. Vortex for 30s and let stand for 15 mins to allow IS equilibration with the matrix proteins.
-
Acidify: Add 200 µL of 2% Formic Acid (aq). This protonates weak acids and disrupts protein binding.
-
Condition SPE: Condition Waters Oasis WAX (30 mg) or Phenomenex Strata-X-AW with 1 mL MeOH then 1 mL Water.
-
Load: Apply sample at gravity or low vacuum.
-
Wash:
-
Wash 1: 1 mL 2% Formic Acid (removes salts/proteins).
-
Wash 2: 1 mL Methanol (removes neutral organics/lipids). Note: DpTP is retained by ionic interaction.
-
-
Elute: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . The high pH deprotonates the amine on the sorbent, releasing the phosphate.
-
Reconstitute: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A.
Step 3: LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or slightly basic).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B (0-1 min)
95% B (6 min) Hold (2 min).
Step 4: Mass Spectrometry (ESI Negative)
Organophosphates are acidic; Negative Electrospray Ionization (ESI-) yields the strongest signal (
Table 2: MRM Transitions
| Compound | Precursor ( | Product ( | Collision Energy (V) | Dwell (ms) | Type |
| DpTP (Quant) | 277.1 | 107.1 | 25 | 50 | Quantifier |
| DpTP (Qual) | 277.1 | 79.0 | 45 | 50 | Qualifier |
| DpTP-d14 (IS) | 291.2 | 114.1 | 25 | 50 | Internal Std |
-
Note on Transitions: The product ion 107.1 corresponds to the p-cresol anion (methylphenoxide). The product 79.0 is the phosphate ion (
). The IS transition 291 114 represents the deuterated p-cresol anion ( ).
Fragmentation Logic & Mechanism
Understanding the fragmentation is vital for troubleshooting interferences.
Diagram 2: MS/MS Fragmentation Pathway
Caption: Collision Induced Dissociation (CID) pathway. The primary cleavage occurs at the P-O-Aryl bond, yielding the stable phenoxide anion.
Calculation & Validation
Isotope Dilution Calculation
Quantification is performed using the Area Ratio method. This is self-correcting because any loss of analyte during extraction is mirrored by the loss of the IS.
Where
Validation Criteria (FDA/EMA Guidelines)
-
Linearity:
over 0.5 – 500 ng/mL. -
Recovery: Absolute recovery is less critical in IDMS, but should be >50% to ensure detection limits.
-
Matrix Effect: Calculate Matrix Factor (MF).
-
With DpTP-d14, the IS-normalized Matrix Factor should be close to 1.0.
-
References
-
Centers for Disease Control and Prevention (CDC). (2013). Method establishment for the determination of organophosphorus pesticides metabolites in human urine.[1][2][3] Wei Sheng Yan Jiu.
-
Schiffman, S. S., et al. (2016). Quantification of organophosphate flame retardant metabolites in human urine using solid phase extraction and UPLC-MS/MS. Journal of Chromatography B. [4]
-
World Health Organization (WHO). (2012). Organophosphorus Insecticides: Dialkyl Phosphate Metabolites.[2][3][5][6] Guidance on Laboratory Methods.
-
LGC Standards. (2024). Di-p-tolyl-phosphate-d14 Product Data Sheet & Structure.
-
National Institutes of Health (NIH) PubChem. (2025). Di-p-tolyl phosphate Compound Summary.
Sources
- 1. [Method establishment for the determination of 6 organophosphorus pesticides metabolites in human urine using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. References for Biomonitoring Analytical Methods | NER | CDC [cdc.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
Application Note: Quantification of Di-p-tolyl-phosphate (DptTP) in Human Urine using LC-MS/MS
Introduction & Significance
Di-p-tolyl-phosphate (DptTP) is a primary metabolite of the organophosphate flame retardant Tri-p-tolyl phosphate (TptTP). Given the widespread use of TptTP in industrial applications and consumer products, monitoring human exposure is of significant toxicological interest. Urine is the preferred matrix for biomonitoring as metabolites of non-persistent chemicals like organophosphates are typically excreted renally.[1][2] The accurate quantification of DptTP in urine serves as a reliable biomarker for assessing recent exposure to its parent compound.
This application note provides a detailed, robust, and validated protocol for the quantification of total DptTP (the sum of free and conjugated forms) in human urine. The methodology employs enzymatic hydrolysis to liberate the parent metabolite from its glucuronidated and sulfated forms, followed by Solid-Phase Extraction (SPE) for sample cleanup and concentration, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high sensitivity, selectivity, and accuracy, making it suitable for large-scale human biomonitoring studies.
Principle of the Method
The analytical workflow is designed to address the challenges of a complex biological matrix and the chemical properties of the analyte.
-
Enzymatic Hydrolysis: In the body, xenobiotics like DptTP are often conjugated with glucuronic acid or sulfate groups to increase their water solubility and facilitate excretion.[3][4] To measure the total exposure, these conjugates must be cleaved. This protocol uses a β-glucuronidase enzyme, which also contains sulfatase activity, to hydrolyze the conjugates back to the free DptTP form.[5]
-
Solid-Phase Extraction (SPE): Urine contains numerous endogenous compounds that can interfere with LC-MS/MS analysis, causing matrix effects and suppressing the analyte signal. A mixed-mode anion exchange SPE is employed to selectively retain the acidic phosphate analyte while allowing neutral and basic interferences to be washed away.[6] This "bind-and-elute" strategy provides a clean extract and allows for sample concentration, thereby improving the method's sensitivity.[7]
-
LC-MS/MS Detection: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to chromatographically separate DptTP from any remaining matrix components.[8] The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for DptTP and its stable isotope-labeled internal standard.
Visual Workflow
The entire analytical process, from sample collection to data acquisition, is outlined in the diagram below.
Caption: Workflow for DptTP analysis in human urine.
Materials, Reagents, and Equipment
Chemicals and Reagents
-
Di-p-tolyl-phosphate (DptTP) analytical standard (>98% purity)
-
Di-p-tolyl-phosphate-d14 (DptTP-d14) internal standard (IS) (>98% purity, 99% isotopic enrichment)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Ammonium Hydroxide (NH4OH), ACS Grade
-
Ammonium Acetate, HPLC Grade
-
Formic Acid, LC-MS Grade
-
β-glucuronidase/arylsulfatase from Helix pomatia (e.g., Sigma-Aldrich Type H-1)
-
Human urine, drug-free (for blanks and standards)
Consumables and Equipment
-
Mixed-Mode Anion Exchange SPE Cartridges (e.g., Oasis MAX, 30 mg, 1 mL)
-
Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Adjustable micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporation system or centrifugal vacuum concentrator
-
Heating block or water bath
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
Step-by-Step Experimental Protocol
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of DptTP and DptTP-d14 standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Intermediate Spiking Solutions: Prepare serial dilutions of the DptTP primary stock in 50:50 methanol:water to create working solutions for calibration standards and QCs.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DptTP-d14 primary stock in 50:50 methanol:water.
-
Calibration Standards & QCs: Spike drug-free human urine with the appropriate DptTP working solutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 0.3, 8, 80 ng/mL). These should be prepared in bulk and frozen at -80°C.
Sample Preparation
-
Thawing and Aliquoting: Thaw urine samples, calibration standards, and QCs. Vortex to mix. Aliquot 1.0 mL of each into a 2 mL polypropylene tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution (DptTP-d14) to all samples, standards, and QCs (except the blank matrix). This results in a final IS concentration of 1 ng/mL.
-
Enzymatic Hydrolysis:
-
Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex gently and incubate in a heating block or water bath at 37°C for 4 hours.[4] The choice of enzyme and incubation time is critical for complete hydrolysis and should be optimized.[9]
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water. Do not let the sorbent go dry.[10]
-
Load: After hydrolysis, centrifuge the samples at 3,000 x g for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Follow with a wash of 1 mL of 5% MeOH in water to remove less polar interferences.
-
Elute: Elute the DptTP and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube. The basic pH neutralizes the acidic phosphate, releasing it from the anion exchange sorbent.[10]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Instrumental Analysis: LC-MS/MS Conditions
The following tables provide typical starting conditions. These must be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B (0-0.5 min), 10-95% B (0.5-5.0 min), 95% B (5.0-6.0 min), 95-10% B (6.0-6.1 min), 10% B (6.1-8.0 min) |
Table 2: Mass Spectrometry (MS/MS) Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Capillary Voltage | 3.0 kV | | Source Temp. | 150°C | | Desolvation Temp. | 400°C | | MRM Transition | Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | | | DptTP | 277.1 | 183.0 | 25 | | | DptTP-d14 (IS) | 291.1 | 197.0 | 25 |
Data Analysis and Method Validation
Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the peak area ratio (DptTP area / DptTP-d14 area) against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically used. The concentration of DptTP in unknown samples is calculated from this regression equation.
Method Validation
The analytical method must be validated to ensure its reliability, following established international guidelines.[11][12][13] Key validation parameters are summarized below.
Table 3: Typical Method Performance and Acceptance Criteria
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH M10)[11] |
|---|---|---|
| Calibration Range | 0.1 – 100 ng/mL | - |
| Linearity (r²) | > 0.995 | ≥ 6 non-zero standards, back-calculated concentrations within ±15% (±20% at LLOQ) |
| Lower Limit of Quant. (LLOQ) | 0.1 ng/mL | S/N > 5, Accuracy within ±20%, Precision ≤20% |
| Accuracy (% Bias) | -10% to +10% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%RSD) | < 10% | Intra- & Inter-assay RSD ≤15% (≤20% at LLOQ) |
| Matrix Effect | 85% - 110% | IS-normalized matrix factor should have a CV ≤15% |
| Recovery | > 80% | Consistent, precise, and reproducible |
| Dilution Integrity | Up to 10-fold | Accuracy and precision within ±15%[13] |
Conclusion
This application note presents a comprehensive and robust method for the quantification of Di-p-tolyl-phosphate in human urine. The combination of enzymatic hydrolysis, selective solid-phase extraction, and sensitive LC-MS/MS detection provides a reliable tool for researchers, scientists, and public health professionals engaged in human biomonitoring and toxicological risk assessment. The detailed protocol and validation criteria ensure that the data generated is accurate, precise, and defensible.
References
-
Shaffer, C. B., et al. (1947). A Method for the Determination of Dialkyl Phosphate Residues in Urine. Journal of Industrial Hygiene and Toxicology. Available at: [Link]
-
Wang, L. C., & Lee, C. H. (2001). Method for the determination of dialkyl phosphates in urine by strong anion exchange disk extraction and in-vial derivatization. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
De Alwis, H. G., et al. (2008). Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]
-
Golla, S., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Molecules. Available at: [Link]
-
Hansen, M. B., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. Available at: [Link]
-
Biotage. (2023). Urine hydrolysis: how did I choose which enzyme to use? Biotage. Available at: [Link]
-
Calafat, A. M., et al. (2019). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environment International. Available at: [Link]
-
De Alwis, H. G., et al. (2008). Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction, Derivatization, and Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
Tann, C. M., & Janis, G. C. (n.d.). Enzymatic Hydrolysis Efficiency of Glucuronide Conjugates in Human Urine. Kura Biotech. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
-
Wang, L. C., & Lee, C. H. (2001). Method for the determination of dialkyl phosphates in urine by strong anion exchange disk extraction and in-vial derivatization. Semantic Scholar. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Ueyama, J., et al. (2016). Quantitative analysis of organophosphate insecticide metabolites in urine extracted from disposable diapers of toddlers in Japan. Environmental Health and Preventive Medicine. Available at: [Link]
-
van der Werf, M. J., et al. (1998). Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection. Analytical Biochemistry. Available at: [Link]
-
González-García, E., et al. (2024). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Chemistry. Available at: [Link]
-
Bravo, R., et al. (2004). Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. Journal of Exposure Analysis and Environmental Epidemiology. Available at: [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters. Available at: [Link]
-
Golla, S., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. PMC. Available at: [Link]
-
Fromme, H., et al. (2011). Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples. International Journal of Hygiene and Environmental Health. Available at: [Link]
-
Barr, D. B., et al. (2005). Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. ResearchGate. Available at: [Link]
-
Fromme, H., et al. (2011). Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. LibreTexts. Available at: [Link]
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. biotage.com [biotage.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kurabiotech.com [kurabiotech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Di-p-tolyl-phosphate-d14 Analysis
Topic: Troubleshooting Matrix Effects & Quantitation Bias in LC-MS/MS
Analyte: Di-p-tolyl Phosphate (DTP) | Internal Standard: Di-p-tolyl-phosphate-d14 (DTP-d14)[1]
Introduction: The "Perfect" Internal Standard Trap
As researchers, we often assume that a stable isotope-labeled internal standard (SIL-IS) like Di-p-tolyl-phosphate-d14 is a "magic bullet" that automatically corrects for all matrix effects. Theoretically, it should. Physically, it often does not.
In the analysis of organophosphate metabolites like DTP, you are dealing with an acidic phosphate group and a lipophilic aromatic structure. When you introduce 14 deuterium atoms (D14), you significantly alter the C-H vibrational frequencies and bond lengths. This creates a Deuterium Isotope Effect , potentially causing your IS to elute earlier than your analyte.
If DTP-d14 elutes 0.2 minutes before DTP, and that 0.2-minute window aligns with a burst of phospholipids from your plasma matrix, your IS will be suppressed while your analyte is not. The result? Overestimation of drug concentration.
This guide addresses these specific failure modes.
Module 1: Diagnostic Workflow
Q: How do I definitively prove matrix effects are ruining my quantitation?
A: Stop looking at the calibration curve. Run a Post-Column Infusion (PCI) experiment.
Comparing slope variations between neat standards and matrix-matched standards is reactive. PCI is proactive and visualizes exactly where the suppression occurs relative to your peak.
Protocol: Post-Column Infusion (PCI) Setup
-
Setup: Place a T-union connector between your LC column outlet and the MS source inlet.
-
Infusion: Use a syringe pump to infuse a constant flow of DTP (analyte) standard (not IS) at 10 µL/min into the MS source. Concentration should yield a steady signal intensity of ~1.0e6 cps.
-
Injection: Inject a blank extracted matrix sample (e.g., plasma extract with no analyte) via the LC autosampler.
-
Observation: Monitor the baseline. Any dip (suppression) or spike (enhancement) indicates matrix interference eluting from the column.
Visualizing the Problem
The following diagram illustrates the PCI setup and how to interpret the results.
Figure 1: Post-Column Infusion setup. A drop in the constant analyte signal indicates the elution time of suppressing matrix components.
Module 2: The Deuterium Isotope Effect
Q: My IS recovery is consistent, but my accuracy fails. Why?
A: Check for Retention Time (RT) Shift.
DTP-d14 is significantly "lighter" in terms of lipophilicity than DTP-d0. In Reversed-Phase LC (RPLC), deuterated compounds often interact less strongly with the C18 stationary phase.
-
The Phenomenon: DTP-d14 elutes earlier than DTP.
-
The Risk: If the RT shift (
) is large enough, the IS and Analyte are no longer "co-eluting" in the eyes of the matrix. The IS might elute in a "clean" window, while the Analyte elutes 10 seconds later, right on top of a phospholipid peak.
Troubleshooting Steps:
-
Overlay Chromatograms: Zoom in on the RT of DTP and DTP-d14.
-
Calculate
: If the shift is >0.05 min (3 seconds), you are at risk. -
Mitigation:
-
Flatten the Gradient: A shallower gradient slope at the elution point can force them closer together, though this is often limited by physics.
-
Switch Columns: Phenyl-Hexyl columns often show different selectivity than C18 and may reduce the hydrophobic discrimination between H and D forms.
-
Module 3: Sample Preparation & Phospholipid Removal
Q: How do I remove the interference causing the suppression?
A: Protein Precipitation (PPT) is likely your enemy here.
DTP is a phosphate metabolite. It is crucial to understand that phospholipids (phosphatidylcholines) are the primary cause of ion suppression in plasma analysis. They are abundant, elute late, and suppress electrospray ionization.
Comparative Efficacy of Cleanup Methods
| Method | Phospholipid Removal | DTP Recovery Risk | Complexity | Recommendation |
| Protein Precip (PPT) | < 10% Removed | Low Risk | Low | Avoid (High Suppression) |
| Liquid-Liquid (LLE) | > 90% Removed | Medium (pH dependent) | High | Good (Use MTBE/Ethyl Acetate) |
| Supported Liquid (SLE) | > 95% Removed | Low | Medium | Excellent |
| SPE (Mixed Mode) | > 99% Removed | Low (if optimized) | High | Gold Standard (WAX/MAX) |
Protocol Recommendation (Weak Anion Exchange - WAX): Since DTP is acidic (phosphate group), use a Mixed-Mode WAX cartridge.
-
Load: Acidified plasma (locks DTP to the sorbent via hydrophobic retention).
-
Wash 1: Aqueous buffer (removes salts).
-
Wash 2: 100% Methanol (removes neutral lipids/phospholipids while DTP stays bound by ion exchange).
-
Elute: Methanol + 5% Ammonium Hydroxide (releases DTP).
Module 4: Cross-Talk & Purity
Q: I see a peak in my "Blank + IS" sample at the Analyte mass. Is my column dirty?
A: No, your Internal Standard is likely impure.
DTP-d14 is synthesized.[2] If the synthesis was not 100% efficient, it may contain traces of DTP-d13, d10, or even d0 (unlabeled).
-
The Symptom: You inject a blank containing only IS. You see a peak in the Analyte MRM channel.
-
The Calculation: If the contribution is >20% of your LLOQ (Lower Limit of Quantitation), your assay fails FDA/EMA validation guidelines.
-
The Fix:
-
Check Certificate of Analysis (CoA): Look for "Isotopic Purity." It should be >99%.
-
Tune MRM: Ensure your precursor isolation window (Q1) is not too wide. If DTP is m/z 277 and DTP-d14 is m/z 291, a standard unit resolution (0.7 Da) is fine. However, if you were using a d3 analog, cross-talk would be a major issue.
-
Summary Decision Tree
Use this logic flow to troubleshoot your DTP-d14 assay failures.
Figure 2: Troubleshooting logic for distinguishing between matrix suppression, isotope effects, and IS purity issues.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
Sources
improving signal intensity of Di-p-tolyl-phosphate-d14
Technical Support Center: Optimizing Signal Intensity for Di-p-tolyl-phosphate-d14
Status: Active Lead Scientist: Senior Application Specialist, Bioanalysis Division Last Updated: February 10, 2026
Executive Summary
Di-p-tolyl-phosphate-d14 (DPTP-d14) is a critical deuterated internal standard (IS) used primarily for the quantification of tri-cresyl phosphate (TCP) metabolites and organophosphate flame retardants.
Users frequently report low signal intensity, peak tailing, and poor recovery . These issues rarely stem from the molecule itself but rather from non-specific binding (NSB) to metal surfaces and sub-optimal ionization polarity . This guide moves beyond basic troubleshooting to provide advanced, field-proven protocols for signal enhancement.
Module 1: The "Metal Trap" & Chromatographic Separation
Diagnosis: If your peak shapes are broad or tailing, you are losing signal to the hardware. Organophosphates are notorious for chelating with stainless steel surfaces in HPLC systems.
Q: I am seeing severe peak tailing and low area counts. Is my column failing? A: Likely not. You are experiencing metal chelation . The phosphate group in DPTP-d14 binds to iron sites in standard stainless steel columns and LC tubing.
-
The Fix: Switch to a Metal-Free or Passivated Column (e.g., PEEK-lined or hybrid surface technology like Waters Premier or Agilent InfinityLab).
-
Immediate Workaround: If you cannot change columns, passivate your system by injecting 50 µL of 0.1% Phosphoric Acid (repeat 10x) or add 5µM Medronic Acid to mobile phase A (though this can suppress MS signal if too high).
Q: Which column chemistry provides the best retention? A:
-
Primary Recommendation: C18 with high carbon load (fully end-capped).
-
Why: DPTP-d14 is hydrophobic (two tolyl rings). A standard C18 retains it well, separating it from early-eluting matrix suppressors.
-
Avoid: HILIC, unless you are analyzing very polar hydrolysis products alongside it.
Q: What is the optimal Mobile Phase for signal boosting? A: This is the most effective "secret weapon" for organophosphates in Negative Mode (ESI-).
-
Standard: Water/Acetonitrile with 5mM Ammonium Acetate.
-
Signal Booster: Replace Acetate with 0.5 mM Ammonium Fluoride (NH₄F) in Mobile Phase A (Water).
-
Mechanism: Fluoride ions enhance ionization efficiency in ESI- by facilitating proton abstraction more effectively than acetate/formate, often yielding a 5-10x signal increase .
⚠️ WARNING: NH₄F is toxic and can etch glass. Use plastic solvent bottles and flush the system thoroughly after use.
Module 2: Mass Spectrometry Tuning (The Detector)
Q: Should I use Positive (+) or Negative (-) Electrospray Ionization? A: Negative Mode (ESI-) is superior for DPTP-d14.
-
Reasoning: The phosphate group is acidic (
). It naturally wants to lose a proton to form . Forcing it into Positive Mode ( ) requires low pH and often results in unstable adducts ( , ), splitting your signal across multiple masses.
Q: What are the specific MRM transitions for DPTP-d14? A:
-
Parent Mass Calculation:
-
Unlabelled Di-p-tolyl phosphate MW: ~278.2
-
d14 Modification: +14 Da (All 14 H on the tolyl rings replaced by D).
-
Target MW: ~292.2
-
Precursor Ion [M-H]-: 291.2
-
-
Optimized Transitions Table:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Origin of Fragment |
| 291.2 | 78.9 | 25 - 35 | Phosphate Core ( |
| 291.2 | 98.1 | 15 - 25 | Deuterated Tolyl Ring ( |
| 291.2 | 150.0 | 20 - 30 | Loss of one tolyl group |
Note: Exact CE values depend on the instrument (Triple Quad vs. Q-TOF). Perform a "ramping" experiment to finalize.
Module 3: Visual Troubleshooting Workflows
Diagram 1: The Signal Enhancement Decision Tree
Caption: Logical flow for diagnosing low signal intensity in organophosphate analysis.
Module 4: Sample Preparation & Stability
Q: My stock solution signal degrades over time. Is the deuterium exchanging? A: Deuterium on the aromatic rings (C-D bonds) is stable and will not exchange under normal storage.
-
The Culprit: Hydrolysis . Phosphate esters can hydrolyze in water over time, releasing p-cresol-d7 and phosphoric acid.
-
Protocol:
-
Prepare Stock Solutions (1 mg/mL) in 100% Methanol or Acetonitrile .
-
Store at -20°C .
-
Working standards in water/organic mix should be prepared fresh daily or weekly.
-
Q: How do I remove matrix interferences (phospholipids) that suppress the signal? A: Phospholipids share the phosphate headgroup and compete for ionization in ESI-.
-
Avoid: Protein Precipitation (PPT) alone. It leaves phospholipids in the sample.
-
Recommended: Solid Phase Extraction (SPE) using a Weak Anion Exchange (WAX) cartridge.[1]
-
Load: Acidic pH.[2]
-
Wash: High Organic (removes neutrals).
-
Elute: 5% Ammonia in Methanol (releases the acidic phosphate DPTP-d14).
-
Summary of Optimization Protocol
| Parameter | Standard Condition (Baseline) | Optimized Condition (High Signal) |
| Column | Standard C18 (Stainless Steel) | Hybrid/PEEK-Lined C18 (Prevents Chelation) |
| Mobile Phase A | 0.1% Formic Acid | 0.5 mM Ammonium Fluoride (pH ~6.2) |
| Mobile Phase B | Acetonitrile | Acetonitrile / Methanol (50:50) |
| Ionization | ESI Positive | ESI Negative |
| Sample Solvent | 100% Water | 50% Methanol (Improves solubility/shape) |
References
-
Pesek, J. J., & Matyska, M. T. (2015).[3] Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography. Journal of Chromatography A, 1401, 69–74.[3]
-
Van den Eede, N., et al. (2015). Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1380, 143-151.
-
Restek Corporation. (2024). Highly Efficient LC-MS/MS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware. Poster Presentation.
-
LGC Standards. (2024). Di-p-tolyl-phosphate-d14 Product Sheet & Structure Confirmation.
Sources
- 1. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. How Does Ammonium Fluoride Affect HPLC and LCMS Data if using Aqueous Normal Phase ANP Methods - HPLC Primer [mtc-usa.com]
Technical Support Center: Optimizing LC Gradient Separation for Di-p-tolyl-phosphate
Welcome to the technical support guide for the chromatographic analysis of Di-p-tolyl-phosphate (DTP). This document is designed for researchers, analytical scientists, and drug development professionals who are developing or troubleshooting reversed-phase liquid chromatography (RP-LC) methods for this compound. As a diaryl phosphate ester, DTP presents unique analytical challenges due to its acidic phosphate moiety and aromatic rings. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome these challenges and develop robust, reliable LC methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and routine analysis.
Q1: Why am I seeing significant peak tailing for my Di-p-tolyl-phosphate peak?
A1: Peak tailing is the most common problem encountered when analyzing phosphate-containing compounds like DTP. The cause is typically unwanted secondary interactions between the analyte and the stationary phase. There are two primary mechanisms at play.
-
Silanophilic Interactions: The acidic phosphate group of DTP can interact with residual silanol groups (-Si-OH) on the silica surface of the column packing material.[1][2] These interactions are particularly strong with ionized silanols (Si-O⁻), which act as cation-exchange sites, leading to severe tailing.
-
Metal-Phosphate Interactions: Trace metal impurities (e.g., iron, aluminum) within the silica matrix or from the HPLC system hardware (frits, tubing) can chelate with the phosphate group, causing strong, undesirable retention and peak distortion.[2]
Solutions:
-
Mobile Phase pH Control: Suppress the ionization of both the DTP phosphate group and the surface silanols by operating at a low pH. A mobile phase pH of 2.5 - 3.5, using a buffer like phosphate or formate, is highly effective.[3][4] This ensures DTP is in a single, protonated form and minimizes silanol activity.
-
Use High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped have a much lower concentration of accessible, acidic silanols, significantly reducing the potential for tailing.
-
Column Passivation: Before analysis, flush the column with a strong chelating agent or a concentrated phosphate buffer. This can effectively "mask" active metal sites. A pre-treatment with phosphate buffers is a robust way to suppress metal-phosphate interactions.[2]
Q2: I'm struggling to resolve Di-p-tolyl-phosphate from its related impurities, like isomers or other phosphate esters. How can I improve resolution?
A2: Achieving adequate resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system. When simple gradient adjustments aren't enough, you need to alter the chemical interactions.
Solutions:
-
Change Stationary Phase Chemistry: If you are using a standard C18 column, which separates primarily based on hydrophobicity, you may not achieve the desired resolution. DTP and its impurities (e.g., cresyl diphenyl phosphate, tricresyl phosphates) are highly aromatic.[5] Switching to a Phenyl-Hexyl stationary phase can introduce an alternative separation mechanism.[6][7][8]
-
C18 Columns: Rely on hydrophobic interactions.
-
Phenyl-Hexyl Columns: Offer both hydrophobic interactions and pi-pi (π-π) interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes.[6][7] This often provides unique selectivity for aromatic compounds that C18 columns cannot.[8][9]
-
-
Optimize the Gradient Slope: A shallower gradient (i.e., increasing the gradient time, tG) provides more time for compounds to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
Modify Mobile Phase Organic Solvent: Switching from acetonitrile to methanol (or using a combination) can alter selectivity. Acetonitrile is generally a stronger solvent in reversed-phase and can offer different selectivity due to its dipole characteristics compared to the protic nature of methanol.
Troubleshooting Workflow Diagram
Below is a logical workflow for diagnosing and solving common HPLC issues encountered with DTP analysis.
Caption: Troubleshooting workflow for DTP analysis.
Q3: My retention times are drifting from one injection to the next. What causes this instability?
A3: Retention time drift is a classic sign that your method is not robust. For an ionizable compound like DTP, the cause is often related to inconsistent mobile phase conditions or temperature.[10][11]
Solutions:
-
Ensure Proper Column Equilibration: Gradient chromatography requires the column to be fully re-equilibrated to the initial mobile phase conditions before the next injection. An insufficient equilibration time (typically should be 5-10 column volumes) will cause retention time to shift, usually to earlier times.[10]
-
Use a Buffered Mobile Phase: The retention of DTP is highly sensitive to pH.[12] Small changes in pH, which can occur if an unbuffered acidic modifier like formic or acetic acid absorbs atmospheric CO₂, will lead to significant retention shifts. Using a buffer (e.g., 10-20 mM potassium phosphate or ammonium formate) at a pH at least 1.5 units away from the analyte's pKa ensures a stable ionization state and reproducible retention.[13]
-
Control Column Temperature: Use a thermostatted column compartment. Even minor fluctuations in ambient lab temperature can affect mobile phase viscosity and reaction kinetics, leading to noticeable retention time drift.[11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC method for Di-p-tolyl-phosphate?
A1: A solid starting point for method development is crucial. The following conditions are recommended for a standard reversed-phase separation of DTP.
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-Purity C18 or Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm | C18 is a good general-purpose start. Phenyl-Hexyl offers alternative selectivity for aromatics.[8] |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Phosphate Buffer in Water, pH 2.8 | Low pH suppresses ionization of the phosphate group, improving peak shape.[12][14] |
| Mobile Phase B | Acetonitrile (ACN) | Provides good peak shape and is a strong eluting solvent. |
| Gradient | 5% to 95% B in 15 minutes | A broad scouting gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak efficiency.[15] |
| Detection (UV) | ~265 nm | Based on the aromatic nature of the tolyl groups. Wavelength should be optimized. |
| Injection Vol. | 5 µL | A small volume to prevent column overload. |
Q2: What is the impact of mobile phase pH on the retention of Di-p-tolyl-phosphate?
A2: The mobile phase pH is one of the most powerful, yet critical, parameters for controlling the retention of ionizable compounds like DTP.[13] DTP has an acidic phosphate group with a specific pKa value.
-
At High pH (pH >> pKa): The phosphate group is deprotonated (negatively charged). The molecule becomes more polar and hydrophilic, resulting in very little or no retention on a reversed-phase column.
-
At Low pH (pH << pKa): The phosphate group is fully protonated (neutral). The molecule is in its most non-polar form and will be well-retained on a reversed-phase column, interacting via its hydrophobic tolyl groups.
-
When pH is near the pKa (pH ≈ pKa): The molecule exists as a mixture of both protonated and deprotonated forms. This leads to poor peak shapes (broadening or splitting) and, most importantly, very unstable retention times, as even a tiny shift in pH will drastically change the retention.[12]
Expert Recommendation: For robust and reproducible chromatography, always set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[13] For DTP, this means operating at a low pH (e.g., 2.5-3.0) to ensure it is fully protonated and behaves predictably.
Appendix: Systematic Gradient Optimization Protocol
This protocol provides a structured approach to optimizing a gradient method after an initial scouting run. The goal is to achieve a target resolution (e.g., Rs > 2.0) for DTP and its critical impurity pair in the shortest possible time.
Step 1: Perform an Initial Scouting Gradient Use the starting conditions from FAQ Q1 (e.g., 5-95% B in 15 min). Identify the retention time (tR) of DTP and its closest eluting impurity.
Step 2: Calculate and Set the New Gradient Range Narrow the gradient range to focus on the elution window of your compounds. A good rule of thumb is to start the gradient about 2-3 minutes before the first peak elutes and end it 2-3 minutes after the last peak elutes in the scouting run.
Step 3: Optimize the Gradient Time (tG) for Resolution This is the most critical step. Systematically vary the gradient time while keeping the gradient range constant. Observe the effect on the resolution (Rs) of the critical pair.
Table 1: Example of Gradient Time Optimization (Data is illustrative)
| Experiment | Gradient Time (tG, min) | DTP tR (min) | Impurity tR (min) | Resolution (Rs) |
| 1 | 10 | 8.50 | 8.65 | 1.3 |
| 2 | 15 | 10.20 | 10.45 | 1.8 |
| 3 | 20 | 12.10 | 12.45 | 2.2 |
| 4 | 25 | 14.05 | 14.48 | 2.3 |
Step 4: Fine-Tune with Temperature (Optional) If resolution is still not optimal, adjusting the column temperature can fine-tune selectivity. Analyze the sample at different temperatures (e.g., 30°C, 40°C, 50°C). Sometimes, increasing temperature can even reverse the elution order of closely related compounds, providing a path to baseline separation.
Step 5: Verify and Document Once the final conditions are selected, perform multiple replicate injections to confirm reproducibility of retention times, peak areas, and resolution. Document all final method parameters.
References
- Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
- SIELC Technologies. (2018, February 16).
- ResearchGate. (2025, August 5).
- Gao, Y., & Pan, Q. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
- SIELC Technologies. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Agilent Technologies Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Sigma-Aldrich. (n.d.). Phenyl hexyl column vs c18.
- Stoll, D. R. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas.
- UPLCS. (2023, December 27).
- Pediaa.Com. (2022, April 23). What is the Difference Between C18 and Phenyl Column.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26).
- SIELC Technologies. (n.d.).
- Pharmaffiliates. (n.d.).
- Zhang, J., et al. (2014). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. hplc.eu [hplc.eu]
- 2. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. support.waters.com [support.waters.com]
- 7. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. differencebetween.com [differencebetween.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of Diphenyl phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Analysis of Di-p-tolyl-phosphate: LC-MS/MS vs. GC-MS/MS
In the realm of analytical chemistry, particularly in fields such as environmental monitoring, toxicology, and materials science, the accurate quantification of organophosphate compounds is of paramount importance. Di-p-tolyl-phosphate (DptpP), a prominent member of the organophosphate ester family, serves as a flame retardant and plasticizer in various consumer and industrial products. Its potential for environmental persistence and adverse health effects necessitates robust and sensitive analytical methodologies for its detection and quantification. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the analysis of DptpP. Drawing upon established experimental data and field-proven insights, this document will elucidate the strengths and limitations of each technique, empowering researchers to make informed decisions for their specific analytical challenges.
The Analyte: Di-p-tolyl-phosphate (DptpP)
Di-p-tolyl-phosphate is an aryl phosphate ester. Its chemical properties, including a relatively high boiling point and moderate polarity, influence the choice of analytical strategy. Understanding these characteristics
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Di-p-tolyl-phosphate-d14
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Di-p-tolyl-phosphate-d14. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory. Our commitment is to provide value beyond the product, building trust by equipping you with the knowledge to handle chemical waste with expertise and confidence.
Foundational Understanding: Chemical Identity and Hazard Profile
Di-p-tolyl-phosphate-d14 is the deuterated stable isotope-labeled form of Di-p-tolyl-phosphate, a metabolite of the industrial chemical tri-p-cresyl phosphate, which is used as a flame retardant and plasticizer.[1] While stable isotopes are not radioactive, the core chemical structure dictates its toxicological profile. For disposal purposes, Di-p-tolyl-phosphate-d14 must be treated with the same caution as its non-labeled analogue and other organophosphate esters.
Organophosphate esters are a class of compounds known for their potential neurotoxicity and environmental persistence.[2] The hazards associated with related compounds are severe, and it is imperative to manage this chemical as a hazardous substance.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | bis[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl] hydrogen phosphate | [3] |
| CAS Number | 2514953-39-8 | [3][4] |
| Molecular Formula | C₁₄D₁₄HO₄P | [3] |
| Molecular Weight | 292.33 g/mol | [1] |
| Physical Form | Neat (liquid or solid) | [3] |
| Storage Temperature | -20°C |[3] |
Table 2: Inferred Hazard Profile Note: A specific, comprehensive Safety Data Sheet (SDS) for the deuterated compound is not readily available. The following hazards are inferred from SDS data for structurally similar organophosphates like tricresyl phosphate and cresyl diphenyl phosphate.
| Hazard Classification | Description | Source |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [5][6] |
| Acute Toxicity (Oral) | May be harmful or fatal if swallowed. | [6][7] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [6] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | [6][7][8] |
The primary takeaway is that Di-p-tolyl-phosphate-d14 is presumed to be toxic and environmentally hazardous. Therefore, under no circumstances should this chemical or its waste be disposed of via sink or standard trash. [9][10]
The Regulatory Landscape: Understanding Your Obligations
In the United States, the disposal of chemical waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[11][12] This legislation establishes a "cradle-to-grave" framework, meaning the generator of the waste—your laboratory—is legally responsible for its safe management from the moment it is created until its ultimate disposal.[13][14]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for implementing these regulations.[9] They will have specific protocols that translate federal and state law into actionable procedures for your facility. Always consult and adhere to your local EHS guidelines.
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure safety and compliance at every stage of the waste handling process.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The rationale is to prevent any route of chemical exposure—dermal, ingestion, or inhalation.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[15]
-
Body Protection: A standard laboratory coat.[16]
-
Work Area: All handling of open containers should occur within a certified chemical fume hood to minimize inhalation risk.[10]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[17]
-
Designated Waste Stream: Di-p-tolyl-phosphate-d14 waste should be collected in a container designated for non-halogenated organic waste or a specific toxic chemical waste stream, as per your EHS office's directive.
-
Avoid Mixing: Never mix this waste with:
Step 3: Container Selection and Labeling
The waste container serves as the primary vessel for safe containment and communication of its contents.
-
Container Type: Use a clean, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Ensure it is in good condition with no cracks or leaks.
-
Mandatory Labeling: The container must be labeled with a "Hazardous Waste" tag before the first drop of waste is added.[18] The label must include:
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][18]
-
Keep It Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[17]
-
Secondary Containment: Store the container within a larger, chemically resistant tub or tray to contain any potential leaks.[10]
-
Location: The SAA should be in a well-ventilated area, such as a designated cabinet within a chemical fume hood.[10]
Step 5: Final Disposal via EHS
Your laboratory is not the final destination for the waste.
-
Request Pickup: Once the waste container is nearly full (around 80-90% capacity) or if your experiment is complete, contact your institution's EHS office to schedule a waste pickup.[10]
-
Professional Handling: EHS personnel are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[19] The ultimate disposal method for this type of compound is typically high-temperature incineration to ensure complete destruction.[20]
Decontamination and Spill Management
Glassware and Equipment Decontamination
Any laboratory equipment that has come into contact with Di-p-tolyl-phosphate-d14 must be decontaminated before being washed or reused.
-
Triple Rinse: Rinse the contaminated item three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent from all three rinses is considered hazardous waste and must be collected in your designated Di-p-tolyl-phosphate-d14 waste container.[9]
-
After this procedure, the glassware can be washed normally.
Minor Spill Response
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the area.
-
Contain and Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.[21]
-
Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a sealable bag or container.
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing Di-p-tolyl-phosphate-d14" and dispose of it through your EHS office.[22]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
Visualized Workflow: From Generation to Disposal
The following diagram illustrates the complete, compliant lifecycle for Di-p-tolyl-phosphate-d14 waste within a research facility.
Caption: Di-p-tolyl-phosphate-d14 Waste Management Workflow.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Proper Handling and Disposal of Laboratory Waste. JoVE (Journal of Visualized Experiments). [Link]
-
Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
-
How To: Lab Waste. LabXchange. [Link]
-
Hazardous Waste. Illinois Environmental Protection Agency. [Link]
-
Minimizing Risks in the Chemistry Laboratory. American Chemical Society. [Link]
-
Guide to Chemical Waste Disposal in Chemistry Lab (USF). UTL Chemistry USF. [Link]
-
Recognition and Management of Pesticide Poisonings: Organophosphates. U.S. Environmental Protection Agency. [Link]
-
Cresyl diphenyl phosphate MSDS. Gelest. [Link]
-
Safety Data Sheet - Tri-p-tolylphosphate. Chem Service. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Diphenyl tolyl phosphate - Substance Information. European Chemicals Agency (ECHA). [Link]
-
Di-p-tolyl-phosphate-d14 Product Page. Pharmaffiliates. [Link]
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- 5. fishersci.com [fishersci.com]
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- 7. chinayaruichem.com [chinayaruichem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
